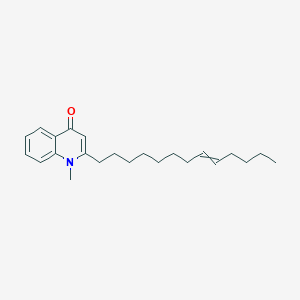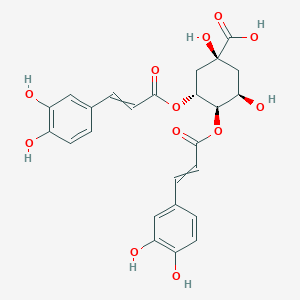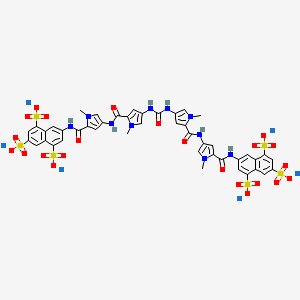
Helminthosporal
Übersicht
Beschreibung
Helminthosporal is an aldehyde.
Wissenschaftliche Forschungsanwendungen
Nanotechnology in Anthelmintic Drugs Modification and enhancement of anthelmintic drugs through nanotechnology is a significant advancement. This approach is primarily driven by the need to enhance the solubility, efficacy, and overall performance of anthelmintic substances. Given the challenges in developing new anthelmintic substances, including the time and financial investment required, nanotechnology offers a promising avenue to revitalize existing drugs and combat anthelmintic resistance (Varlamova et al., 2022).
Helminthosporal as a Plant Growth Regulator this compound, originally isolated from a fungus, has been recognized for its plant growth regulatory properties, akin to gibberellin. A synthetic analog of this compound, known as helminthosporic acid (H-acid), has demonstrated efficacy as a selective gibberellin receptor agonist. This compound not only promotes plant growth but also regulates the expression of gibberellin-related genes and influences protein degradation and complex formation essential for plant development (Miyazaki et al., 2018).
Geographic Information Systems (GIS) and Remote Sensing (RS) in Helminth Infection Control The integration of GIS and RS technologies has opened new vistas in understanding the spatial dynamics of helminth infections. These technologies assist in developing detailed helminth atlases, modeling the spatial distribution of infections, and enhancing the efficacy of control programs by enabling precise mapping, risk stratification, and the design of optimized drug delivery systems (Brooker & Michael, 2000).
Immunomodulatory Potential of Helminths Helminths have been identified as significant players in modulating immune responses, potentially offering protection against allergic and autoimmune diseases. The selective reintroduction of parasitic worms, known as helminth therapy, is being explored as a novel approach to tackle autoimmune disorders by reshaping the host's immune landscape. This approach illustrates the shift from conventional immunity models towards more complex, multispecies interactions that focus on tolerance and symbiosis (Lorimer, 2016).
Bioactive Compounds from Helminthosporium Fungi Research into bioactive compounds from fungi, like the ones from Helminthosporium, has unveiled a range of sesquiterpenoids with notable phytotoxic effects and plant growth-promoting properties. These compounds highlight the intricate interplay between fungal metabolites and plant biology, offering potential avenues for agricultural and pharmacological applications (Li et al., 2020).
Eigenschaften
IUPAC Name |
1,7-dimethyl-4-propan-2-ylbicyclo[3.2.1]oct-6-ene-6,8-dicarbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O2/c1-9(2)11-5-6-15(4)10(3)12(7-16)14(11)13(15)8-17/h7-9,11,13-14H,5-6H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQXZGZPEZBQXFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2C(CCC1(C2C=O)C)C(C)C)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90993078 | |
| Record name | 1,7-Dimethyl-4-(propan-2-yl)bicyclo[3.2.1]oct-6-ene-6,8-dicarbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90993078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
723-61-5 | |
| Record name | 1,7-Dimethyl-4-(propan-2-yl)bicyclo[3.2.1]oct-6-ene-6,8-dicarbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90993078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(1R,3R)-7-[2-(hydroxymethyl)-4,5-dimethoxynaphthalen-1-yl]-1,3-dimethyl-1,2,3,4-tetrahydroisoquinolin-8-ol](/img/structure/B1208460.png)









